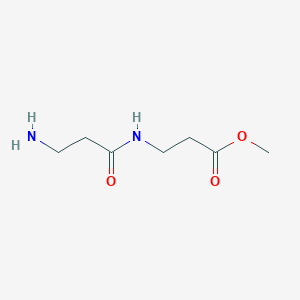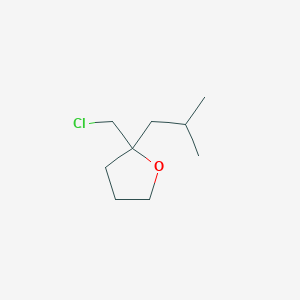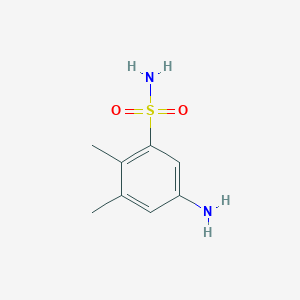
5-Amino-2,3-dimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2,3-dimethylbenzene-1-sulfonamide: is an organic compound with the molecular formula C8H12N2O2S It is a derivative of benzene, featuring an amino group at the 5th position, two methyl groups at the 2nd and 3rd positions, and a sulfonamide group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,3-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 2,3-dimethylaniline followed by the introduction of the amino group. One common method includes:
Sulfonation: Reacting 2,3-dimethylaniline with sulfuric acid to introduce the sulfonamide group.
Amination: Introducing the amino group at the 5th position through a nitration-reduction sequence.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: The nitro group (if present as an intermediate) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings in acidic medium.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 5-amino-2,3-dimethylbenzoic acid.
Reduction: Formation of 5-amino-2,3-dimethylbenzene-1-sulfonamide from its nitro precursor.
Substitution: Formation of halogenated derivatives like 5-amino-2,3-dimethyl-4-bromobenzene-1-sulfonamide.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential antibacterial and antifungal properties.
- Investigated as a potential drug candidate for various therapeutic applications.
Industry:
- Used in the production of dyes and pigments.
- Employed in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Amino-2,3-dimethylbenzene-1-sulfonamide largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to interfere with bacterial folic acid synthesis, thereby exhibiting antibacterial properties.
Comparaison Avec Des Composés Similaires
- 5-Amino-2,3-dimethylbenzene-1-sulfonamide
- 5-Amino-2,3-dimethylbenzoic acid
- 5-Amino-2,3-dimethyl-4-bromobenzene-1-sulfonamide
Comparison:
- This compound is unique due to the presence of both amino and sulfonamide groups, which confer specific chemical reactivity and biological activity.
- 5-Amino-2,3-dimethylbenzoic acid lacks the sulfonamide group, which may result in different biological activities and chemical properties.
- 5-Amino-2,3-dimethyl-4-bromobenzene-1-sulfonamide includes a halogen substituent, which can significantly alter its reactivity and potential applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H12N2O2S |
|---|---|
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
5-amino-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-5-3-7(9)4-8(6(5)2)13(10,11)12/h3-4H,9H2,1-2H3,(H2,10,11,12) |
Clé InChI |
XRHPYWHXRJQNGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C)S(=O)(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(5-Formylfuran-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13237356.png)
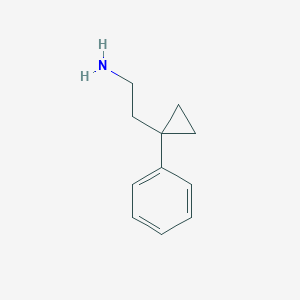

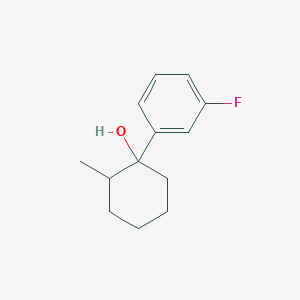
![4-Amino-3-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-2-one hydrochloride](/img/structure/B13237381.png)
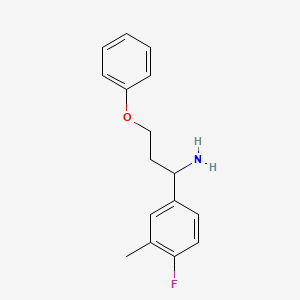

![6-Benzyl 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B13237393.png)
methanol](/img/structure/B13237395.png)

